molecular formula C9H7NO4S B11760196 methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate

methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate

Katalognummer: B11760196
Molekulargewicht: 225.22 g/mol
InChI-Schlüssel: WTQKXCGNZGYYES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate is a heterocyclic compound that features a unique fusion of thieno and pyran rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired thieno[3,2-b]pyran ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate is unique due to its fused thieno and pyran rings, which confer distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold in drug design and material science .

Eigenschaften

Molekularformel

C9H7NO4S

Molekulargewicht

225.22 g/mol

IUPAC-Name

methyl 2-amino-5-oxothieno[3,2-b]pyran-6-carboxylate

InChI

InChI=1S/C9H7NO4S/c1-13-8(11)4-2-6-5(14-9(4)12)3-7(10)15-6/h2-3H,10H2,1H3

InChI-Schlüssel

WTQKXCGNZGYYES-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C(S2)N)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.